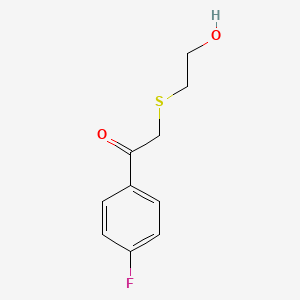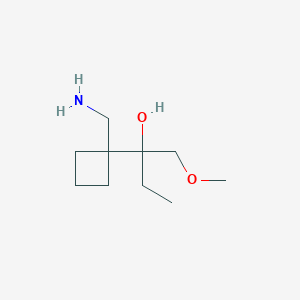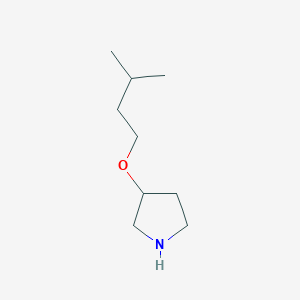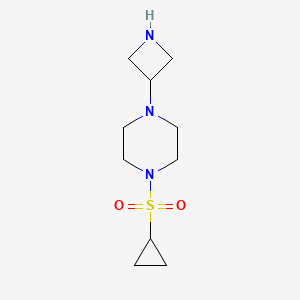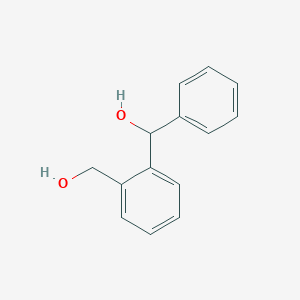![molecular formula C22H25NO4 B13640743 (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is a synthetic organic compound with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol . This compound is often used in peptide synthesis due to its protective group properties, specifically the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed to protect amino acids during peptide chain assembly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-3-ethyl-pentanoic acid is protected using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: DCC or DIC in dichloromethane or dimethylformamide at room temperature.
Major Products Formed
Deprotection: 2-amino-3-ethyl-pentanoic acid.
Coupling: Peptides or peptide fragments containing the 2-amino-3-ethyl-pentanoic acid residue.
Applications De Recherche Scientifique
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Mécanisme D'action
The primary mechanism of action of (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-methyl-pentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-isopropyl-pentanoic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is unique due to its specific ethyl substitution, which can influence the steric and electronic properties of the resulting peptides. This can affect the peptide’s folding, stability, and interactions with other molecules, making it a valuable tool in peptide synthesis and research.
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)22(23,20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,3-4,13,23H2,1-2H3,(H,24,25)/t22-/m0/s1 |
Clé InChI |
ZYKYDHZOLXXYEC-QFIPXVFZSA-N |
SMILES isomérique |
CCC(CC)[C@](C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
SMILES canonique |
CCC(CC)C(C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






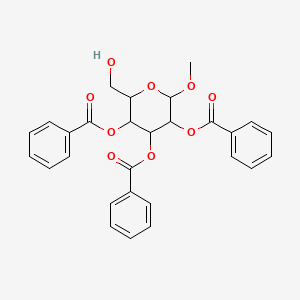

![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)

